molecular formula C15H12F3N3O3 B11467528 1-(6-Methylpyridin-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

1-(6-Methylpyridin-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Cat. No.: B11467528
M. Wt: 339.27 g/mol
InChI Key: QQUBAMBITOELGS-UHFFFAOYSA-N
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Description

1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is a complex organic compound that features a trifluoromethyl group, a benzodioxole moiety, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea typically involves the reaction of 6-methyl-2-pyridyl isocyanate with 2-(trifluoromethyl)-2H-1,3-benzodioxole. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is unique due to its combination of a trifluoromethyl group and a benzodioxole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12F3N3O3

Molecular Weight

339.27 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H12F3N3O3/c1-9-5-4-8-12(19-9)20-13(22)21-15(14(16,17)18)23-10-6-2-3-7-11(10)24-15/h2-8H,1H3,(H2,19,20,21,22)

InChI Key

QQUBAMBITOELGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Origin of Product

United States

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